molecular formula C₂₃H₃₀O₄ B1147244 (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate CAS No. 34635-42-2

(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate

Cat. No. B1147244
CAS RN: 34635-42-2
M. Wt: 370.48
InChI Key:
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Description

The synthesis and analysis of androstane derivatives, including "(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate," are critical in the field of medicinal chemistry due to their relevance in developing therapeutic agents and understanding steroid biochemistry.

Synthesis Analysis

The synthesis of androstan derivatives often involves multi-step chemical reactions, starting from precursors like androsta-1,4,6-triene-3,11,17-trione or androsta-1,4-diene-3,17-dione. These processes may include acetalization, selective reduction, aromatization, epoxidation, and subsequent hydrolysis and reduction steps to yield the desired compounds (Burdett et al., 1982), (Kaczmarek et al., 2012).

Molecular Structure Analysis

Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry play a crucial role in elucidating the molecular structure of synthesized androstan derivatives. These analyses confirm the stereochemistry and functional group placement critical for the compound's biological activity and chemical properties.

Chemical Reactions and Properties

Androstan derivatives undergo various chemical reactions, including base-catalyzed rearrangements and neighboring group participation, leading to the formation of different isomers or related compounds. These reactions are influenced by the molecular structure and can significantly affect the compound's chemical and biological properties (Doller & Gros, 1989), (Tapolcsányi et al., 2001).

Scientific Research Applications

Synthesis and Chemical Transformations

The research on androstane derivatives often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, a systematic investigation into the synthesis of androstane-based carboxamides via palladium-catalyzed aminocarbonylation was conducted. This process involved transforming keto derivatives to hydrazones treated with iodine, highlighting a method for introducing carboxamide functionalities into the androstane structure (Ács et al., 2011). Another study refined the synthesis of exemestane, an important pharmaceutical, by improving the yield of a key intermediate, showcasing the utility of androstane derivatives in medicinal chemistry (Kaczmarek et al., 2012).

Biological Activities and Applications

Androstane derivatives have been studied for their biological activities, particularly in the context of hormone regulation and potential therapeutic applications. For example, research into neuroactive steroids like 5alpha-androstane-3alpha,17beta-diol has explored its role in regulating androgen receptor levels in astrocytes, suggesting implications for neurological conditions (Agapova et al., 2006). Additionally, the synthesis and evaluation of 16α-derivatives of 5alpha-androstane-3alpha,17beta-diol as antiandrogens have been conducted to explore their potential in treating conditions like prostate cancer, highlighting the therapeutic relevance of androstane modifications (Roy et al., 2007).

Metabolism and Detection

Understanding the metabolism of androstane derivatives is crucial for various applications, including doping control in sports. A study on the metabolism of androsta-1,4,6-triene-3,17-dione revealed its main urinary metabolites and developed methods for their detection, underscoring the importance of analytical techniques in monitoring the use of androgenic substances (Parr et al., 2009).

properties

IUPAC Name

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPYWDJVVVTSE-WBZBWJJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747585
Record name (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

CAS RN

34635-42-2
Record name (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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